(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide
Description
Properties
CAS No. |
637018-79-2 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
(2S)-1-(2-chloroacetyl)-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h1-2,5H,3-4H2,(H2,9,12)/t5-/m0/s1 |
InChI Key |
MZDGWSZDVNMGRC-YFKPBYRVSA-N |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)CCl)C(=O)N |
Canonical SMILES |
C1C=CC(N1C(=O)CCl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2,5-Dihydro-1H-Pyrrole-2-Carboxylic Acid
One of the primary methods for synthesizing (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide involves the following steps:
Reagents : The reaction typically requires 2,5-dihydro-1H-pyrrole-2-carboxylic acid and chloroacetyl chloride.
Reaction Conditions : The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions.
-
- Dissolve 2,5-dihydro-1H-pyrrole-2-carboxylic acid in THF.
- Slowly add chloroacetyl chloride to the solution while maintaining stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product using an organic solvent.
One-Pot Synthesis Method
An alternative approach described in recent literature involves a one-pot synthesis method that combines acylation and dehydration reactions:
Reagents : L-proline amide and chloroacetyl chloride are used as starting materials.
Reaction Conditions : This method is typically conducted at temperatures ranging from 40°C to 70°C for a duration of 1 to 6 hours.
-
- Mix L-proline amide with chloroacetyl chloride in a reactor.
- Carry out the acylation reaction followed by a dehydration step.
- Remove excess chloroacetyl chloride by distillation after completion of the reaction.
- Purify the residue to obtain (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide.
The yields of these reactions can vary significantly based on the specific conditions employed. Typical yields reported for these synthetic routes range from 50% to over 80%, depending on factors such as:
- The purity of starting materials
- Reaction temperature and duration
- Solvent choice
Table 1: Summary of Preparation Methods
| Method | Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| Direct Synthesis | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | Chloroacetyl chloride | Reflux in THF | ~81% |
| One-Pot Method | L-Proline amide | Chloroacetyl chloride | 40°C - 70°C for 1 - 6 h | ~70% |
The preparation of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide can be achieved through various synthetic routes, each with its advantages and limitations. The choice of method may depend on factors such as available reagents, desired yield, and purity requirements. Future research may focus on optimizing these methods further to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-CO-CH₂-Cl) serves as the primary reactive site, undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. This reaction is critical for functionalizing the molecule or forming conjugates with biological targets.
Key Features:
-
Reaction Mechanism: The chlorine atom acts as a leaving group, enabling nucleophilic attack at the acetyl carbon.
-
Conditions: Typically performed in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl byproducts.
Example Reactions:
| Nucleophile | Product Formed | Application Context |
|---|---|---|
| Primary Amine | Substituted Amide | Peptide coupling |
| Thiol | Thioester | Prodrug synthesis |
| Alcohol | Ester | Polymer functionalization |
Experimental Evidence:
-
Reactions with primary amines yield amides with retained stereochemical integrity at the pyrrole ring.
-
Thiols react efficiently under mild conditions, forming stable thioesters used in targeted drug delivery systems.
Hydrolysis Reactions
The chloroacetyl group is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid derivative.
Pathways:
-
Acidic Hydrolysis: Produces (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid and chloroacetic acid.
-
Basic Hydrolysis: Yields the corresponding carboxylate salt.
Conditions and Outcomes:
| Medium | Products | Byproducts |
|---|---|---|
| HCl (1M) | Carboxylic acid + Cl⁻ | None |
| NaOH (0.1M) | Carboxylate salt + Cl⁻ | Water |
Stability Notes:
-
Hydrolysis occurs rapidly at elevated temperatures (>60°C).
-
The pyrrole ring remains intact under hydrolysis conditions, preserving the compound’s core structure.
Interaction with Biological Targets
The compound modulates cellular pathways by reacting with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors.
Mechanistic Insights:
-
Covalent Binding: The chloroacetyl group forms irreversible adducts with cysteine residues in target proteins, inhibiting their activity.
-
Selectivity: Steric hindrance from the pyrrole ring directs reactivity toward accessible nucleophilic sites .
Biological Relevance:
-
Demonstrated inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis, linking its reactivity to antitubercular activity .
-
Low cytotoxicity (IC₅₀ > 64 μg/mL) suggests selective targeting .
Reaction Optimization Strategies
Critical Parameters:
-
Temperature: Reactions performed at 0–25°C minimize side reactions.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) accelerate substitution kinetics.
Challenges:
-
Competing hydrolysis requires anhydrous conditions for substitution-dominated outcomes.
Scientific Research Applications
Basic Information
- IUPAC Name : (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide
- Molecular Formula : C7H7ClN2O2
- CAS Number : 1000931-83-8
- Molecular Weight : 190.59 g/mol
Structure
The compound features a pyrrole ring substituted with a chloroacetyl group and a carboxamide functional group, contributing to its reactivity and biological activity.
Medicinal Chemistry
The compound has shown promise as an intermediate in the synthesis of bioactive molecules. For instance, it is utilized in the production of Vildagliptin, a drug used for managing type 2 diabetes. The synthesis process involves using (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide as a key intermediate, highlighting its importance in pharmaceutical applications .
Synthesis of Peptide Analogues
The compound can serve as a building block for synthesizing peptide analogues, which are crucial in drug discovery and development. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets .
Inhibitors of Protein Tyrosine Phosphatases
Research has shown that pyrrole-based compounds can act as inhibitors of protein tyrosine phosphatases (PTPs), which are important in cellular signaling pathways. The structural features of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide may be leveraged to design selective PTP inhibitors .
Table 1: Summary of Research Findings on Pyrrole Derivatives
Detailed Case Study: Vildagliptin Synthesis
In the synthesis of Vildagliptin, (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide plays a pivotal role. The process employs a one-pot method that enhances efficiency and reduces the need for extensive purification steps, making it suitable for industrial applications . This method not only streamlines production but also highlights the compound's significance in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic acid
- Structure : A pyrimidine ring substituted with chlorine (C2), methyl (C6), and carboxylic acid (C4) groups.
- Key Differences: Unlike the target compound, this analog lacks a fused pyrrolidine ring and carboxamide functionality.
- Applications : Pyrimidine derivatives are widely used as building blocks in antiviral and anticancer agents.
6’H-Spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one
- Structure : A spirocyclic system combining pyrazine, pyrrolo-pyrimidine, and cyclohexane moieties.
- Key Differences : The spiro architecture and pyrazine integration distinguish this compound from the target’s simpler dihydro-pyrrole scaffold. The absence of a chloroacetyl group reduces its electrophilic reactivity .
Reactivity and Functional Group Analysis
- Chloroacetyl Group: Present in both the target compound and 1-(9H-carbazole-9-yl) chloroethanone (), this group enables nucleophilic displacement (e.g., with amines or thiols). However, steric hindrance from the pyrrolidine ring in the target may slow such reactions compared to less hindered analogs.
- Carboxamide vs.
Biological Activity
(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound is part of a broader class of pyrrole-based molecules known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide can be represented as follows:
- Molecular Formula : CHClN\O
- IUPAC Name : (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide
- CAS Number : 201469-31-0
This compound features a chloroacetyl group attached to a pyrrole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains. A study on pyrrolone derivatives demonstrated their efficacy against resistant strains of Culex pipiens larvae, with lethal concentration (LC) values indicating potent activity (Table 1) .
| Compound | LC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound 17 | 21.05 | High |
| Compound 9 | 22.81 | High |
| Compound 11 | 142.56 | Low |
The above table summarizes the lethal concentrations required to achieve 50% mortality in tested larvae, showcasing the relative effectiveness of different pyrrole derivatives.
Antioxidant Activity
The antioxidant potential of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide has also been explored. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for protecting cells from oxidative stress. A study reported various derivatives demonstrating inhibition percentages comparable to standard antioxidants like ascorbic acid .
| Compound | Percentage Inhibition (%) |
|---|---|
| Compound A | 85.74 |
| Compound B | 83.51 |
| Control (Ascorbic Acid) | 88.88 |
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. One study highlighted that certain pyrrole-based compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of pyrrole derivatives were tested against Culex pipiens larvae. The results indicated that compounds with halogen substitutions exhibited enhanced mortality rates compared to non-halogenated counterparts, suggesting that the presence of halogen atoms in the structure may contribute to increased biological activity .
Case Study 2: Antioxidant Mechanism
A study focusing on the antioxidant activity of pyrrole derivatives employed the ABTS radical cation decolorization assay to evaluate their efficacy. The results demonstrated that certain modifications in the molecular structure significantly enhanced their ability to neutralize free radicals, providing insights into the design of more effective antioxidant agents .
Q & A
Basic Questions
Q. What are the recommended synthetic routes and characterization techniques for (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide?
- Synthesis : Cyclization reactions are commonly employed, such as base-assisted cyclization using reagents like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives and chloroacetylating agents. For example, similar compounds (e.g., 5-aryl-substituted pyrrol-2-ones) were synthesized via cyclization with yields ranging from 46% to 63% .
- Characterization :
-
NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., chloroacetyl peaks at δ 4.2–4.5 ppm for CH₂Cl) .
-
FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
-
HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₇H₉ClN₂O₂: 189.0325) .
Table 1 : Key Spectral Data for Analogous Compounds
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+H]⁺) 5-(4-Chlorophenyl)pyrrol-2-one 7.3–7.5 (aryl), 4.2 (CH₂Cl) 170.5 (C=O), 45.2 (CH₂Cl) 297.0752
Q. What safety protocols and storage conditions are critical for handling this compound?
- Safety : Use PPE (gloves, goggles), avoid skin contact, and work in a fume hood due to potential toxicity of chloroacetyl groups .
- Storage : Store at –20°C for long-term stability (1–2 years) or –4°C for short-term use (1–2 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or HRMS discrepancies)?
- Step 1 : Cross-validate with multiple techniques (e.g., compare NMR with FTIR and X-ray crystallography if available) .
- Step 2 : Re-examine reaction conditions for byproducts (e.g., incomplete cyclization or hydrolysis of the chloroacetyl group) .
- Case Study : A 5-hydroxy-pyrrol-2-one derivative showed a 46% yield due to competing side reactions; adjusting the base (e.g., K₂CO₃ vs. NaH) improved selectivity .
Q. What strategies optimize low-yield synthesis routes for this compound?
- Temperature Control : Gradual heating (e.g., 60°C to 80°C) minimizes decomposition of sensitive intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Stepwise Synthesis : Isolate intermediates (e.g., 2,5-dihydro-1H-pyrrole-2-carboxamide) before chloroacetylation to improve purity .
Q. How can theoretical frameworks guide studies on its reactivity and applications?
- Conceptual Basis : Link to pyrrole chemistry (e.g., aromaticity, electron-rich ring) and the electron-withdrawing effect of the chloroacetyl group, which enhances electrophilic reactivity .
- Computational Modeling : Use DFT calculations to predict sites for nucleophilic attack (e.g., carbonyl carbon) or stability under varying pH .
Q. What methodologies assess its potential in drug discovery or molecular electronics?
- Biological Activity :
- Screen against microbial models (e.g., zoospore regulation assays) to evaluate antifungal properties .
- Use cytotoxicity assays (e.g., MTT) on cancer cell lines, noting IC₅₀ values .
- Material Science :
- Measure conductivity via cyclic voltammetry to assess suitability for organic semiconductors .
Q. How can computational tools predict interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
